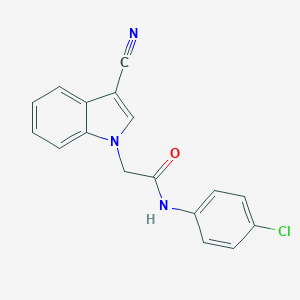
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. In
Mechanism of Action
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their phosphorylation and activation. This leads to the inhibition of downstream STAT activation and subsequent gene expression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. It also affects the expression of various genes involved in immune responses, inflammation, and neuroprotection.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide has several advantages as a research tool, including its high selectivity and specificity for JAK/STAT signaling pathway, ease of use, and reproducibility. However, it also has some limitations, including its potential toxicity and off-target effects, which should be carefully considered when designing experiments.
Future Directions
Several future directions for N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide research include the investigation of its effects on different types of cancer and other diseases, the development of more potent and selective JAK/STAT inhibitors, and the exploration of its potential as a therapeutic agent. Further studies are also needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties.
Synthesis Methods
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with ethyl 2-bromoacetate, followed by the cyclization of the resulting intermediate with 3-cyano-1H-indole. The final product is obtained through the reaction of the intermediate with ammonia and subsequent purification steps.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling pathway in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia, by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide has also been used to study the effects of JAK/STAT pathway on immune responses, inflammation, and neuroprotection.
properties
Product Name |
N-(4-chlorophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide |
|---|---|
Molecular Formula |
C17H12ClN3O |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide |
InChI |
InChI=1S/C17H12ClN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22) |
InChI Key |
GHHOEBBHVPFWCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



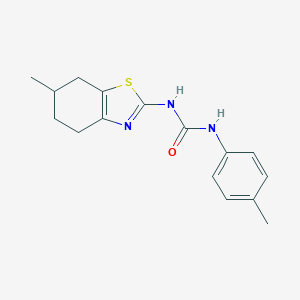
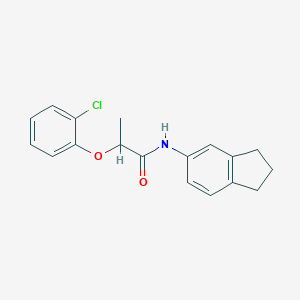
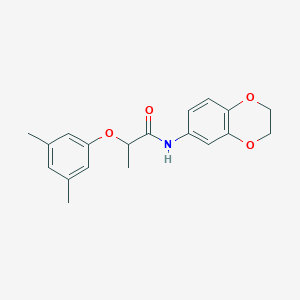
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
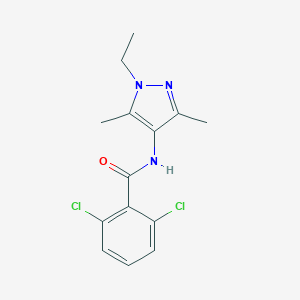
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
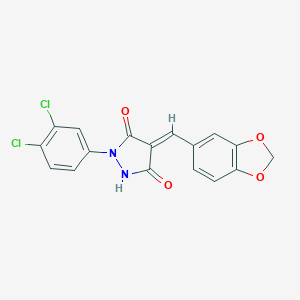
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
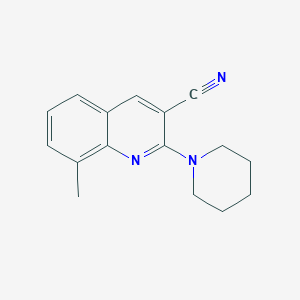
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)
![Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258360.png)
![1-[({4-ethyl-5-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperidine](/img/structure/B258361.png)
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B258362.png)